tert-butyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate
Description
tert-Butyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate is a chiral carbamate derivative with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . Its structure features a tert-butoxycarbonyl (Boc) group protecting a primary amine on a (1R,3S)-configured cyclopentylmethyl backbone. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like CDK9-targeting agents (e.g., KB-0742) . It is sensitive to moisture and light, requiring storage under inert conditions at room temperature .
Properties
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-aminocyclopentyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(12)6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFXVPWOUHXSLO-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol. This compound belongs to the carbamate class, characterized by the presence of the -NH(C=O)O- functional group. The unique structure features a tert-butyl group that enhances its hydrophobic properties and an aminocyclopentyl moiety that may influence its biological interactions and pharmacological potential .
Chemical Structure and Properties
The stereochemistry of this compound is significant for its biological activity. The (1R,3S) configuration suggests specific spatial arrangements that can affect how the molecule interacts with biological targets. The stability of the compound under varying pH levels and temperatures also plays a crucial role in its reactivity and potential applications in medicinal chemistry.
Preliminary studies indicate that this compound may interact with neurotransmitter systems, potentially influencing neurological pathways. Compounds with similar structures have demonstrated neuroprotective effects, suggesting that this compound could have therapeutic implications for neurological disorders.
Interaction studies are critical in elucidating its mechanism of action. These investigations often focus on the compound's affinity for various receptors and enzymes involved in neurotransmission and cellular signaling pathways. For instance, it has been suggested that this compound may exhibit antidepressant-like effects through its action on specific neurotransmitter receptors .
Biological Activity Summary
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neuroprotective Effects | Potential modulation of neurotransmitter systems; preliminary evidence suggests interaction with receptors involved in mood regulation. |
| Pharmacological Potential | Possible applications in treating neurological disorders due to its structural similarities with known pharmacological agents. |
| Interaction Studies | Ongoing research into binding affinities with neurotransmitter receptors and enzymes involved in cell signaling pathways. |
Scientific Research Applications
Neuropharmacological Potential
Tert-butyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate has been investigated for its potential neuroprotective effects. Compounds with similar structures have shown promise in modulating neurotransmitter systems, suggesting that this compound may also interact with specific receptors or enzymes involved in neurological functions .
Research indicates that it could serve as a lead compound for developing new therapeutics aimed at treating neurological disorders such as Alzheimer's disease or Parkinson's disease. Its ability to influence neurotransmitter dynamics could provide avenues for innovative treatments.
Interaction Studies
Understanding the mechanism of action of this compound involves interaction studies with various biological targets. These studies are essential for elucidating its pharmacological profile and therapeutic applications. Preliminary findings suggest that the compound may exhibit selectivity towards certain receptor types, which could be pivotal in drug design .
Synthesis and Stability
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions to optimize yield and purity. Factors such as pH levels and temperature stability are crucial for maintaining the compound's integrity during synthesis .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield free amines. This reaction is critical for deprotection during synthetic workflows:
Conditions and Outcomes
Mechanistic studies confirm that hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming tetrahedral intermediates. Steric hindrance from the tert-butyl group slows reaction rates compared to linear carbamates .
Nucleophilic Substitution
The amine group participates in SN2 reactions after deprotection. Common applications include:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives:
Typical yields: 60–75% .
Acylation
Acetyl chloride or anhydrides form amides under mild conditions (0–25°C, 1–3 h):
Yields exceed 90% with stoichiometric base .
Microwave-Assisted Reactions
Modern synthetic workflows leverage microwave irradiation to accelerate transformations:
Example Protocol
-
Reactants : tert-butyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate + aryl chlorides
-
Conditions : DIPEA/iPrOH, 150°C, 20 min (microwave)
This method reduces reaction times from hours to minutes while maintaining stereochemical integrity .
Catalytic Coupling Reactions
Palladium-catalyzed couplings enable C–N bond formation:
| Catalyst System | Substrate | Yield | Selectivity |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Aryl bromides | 65% | >95% trans |
| CuI/DMAP | Alkynes | 55% | N/A |
These reactions require anhydrous conditions and inert atmospheres .
Stability Under Synthetic Conditions
Critical stability data for process optimization:
| Parameter | Value | Significance |
|---|---|---|
| Thermal Decomposition | >200°C | Safe below 150°C |
| pH Stability | 2–10 | Avoid strong acids/bases |
| Light Sensitivity | Low | No photodegradation observed |
Comparative Reactivity
Reactivity differs from stereoisomers and structural analogs:
| Compound | Hydrolysis Rate (k, h⁻¹) | SN2 Reactivity |
|---|---|---|
| (1R,3S)-isomer | 0.12 | Moderate |
| (1R,3R)-isomer | 0.08 | Low |
| Cyclohexyl analog | 0.05 | Very low |
The (1R,3S) configuration balances steric and electronic effects for optimal reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate with analogous carbamate derivatives, focusing on structural variations, synthetic routes, and functional properties.
Stereoisomers and Regioisomers
- tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (CAS 645400-44-8): Shares the same molecular formula but differs in stereochemistry (1S,3S vs. 1R,3S). This enantiomeric distinction significantly impacts biological activity, as seen in kinase inhibitor selectivity . Synthesized via similar methods but with distinct chiral starting materials .
- tert-Butyl [trans-3-aminocyclopentyl]carbamate (CAS 947732-58-3): A regioisomer with a trans-configuration, leading to altered spatial orientation and reduced binding affinity in certain biological assays .
Functional Group Modifications
- tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS 1290191-64-8): Replaces the aminomethyl group with a hydroxyl group. This modification reduces basicity and alters solubility (logP: ~2.1 vs. 2.48 for the parent compound) . Used in prodrug designs due to its polar hydroxyl group .
- tert-Butyl (3-oxocyclopentyl)carbamate (CAS 167298-40-0):
Ring Size and Substituent Variations
- tert-Butyl (3-oxocyclohexyl)carbamate (CAS 885280-38-6):
- tert-Butyl N-[(1S,3R)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate (CAS 1260589-93-2):
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Group | LogP |
|---|---|---|---|---|---|
| This compound | 774212-81-6 | C₁₀H₂₀N₂O₂ | 200.28 | Primary amine | 2.48 |
| tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate | 645400-44-8 | C₁₀H₂₀N₂O₂ | 200.28 | Primary amine (1S,3S) | 2.48 |
| tert-Butyl (3-oxocyclopentyl)carbamate | 167298-40-0 | C₉H₁₅NO₃ | 185.23 | Ketone | 1.89 |
| tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | 1290191-64-8 | C₁₀H₁₉NO₃ | 201.26 | Hydroxyl | 2.10 |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Pd(PPh₃)₄ (4.8 mol%)
-
Solvent : Dichloromethane
-
Temperature : 20°C
-
Time : 90 minutes
The reaction proceeds via palladium-mediated transfer of the allyl group to DMBA, generating a carbamate anion that is protonated to yield the free amine. Column chromatography on silica gel (gradient elution with 2M NH₃ in methanol/DCM) purifies the product. LCMS analysis confirms the molecular ion peak at m/z 200.9 [M+H]⁺, while ¹H NMR (400 MHz, DMSO-d₆) reveals characteristic signals at δ 1.37 ppm (tert-butyl group) and δ 3.31 ppm (cyclopentyl methine).
Microwave-Assisted Coupling with Aryl Halides
Microwave irradiation enhances the efficiency of coupling reactions between tert-butyl-protected cyclopentylamines and aryl halides. For example, tert-butyl ((1s,4s)-4-aminocyclohexyl)carbamate reacts with 4-chloro-2-(trifluoromethyl)pyrimidine in iso-propanol under microwave conditions (150°C, 20 minutes) to afford analogues with an 80% yield. Although this example pertains to a cyclohexyl derivative, the methodology is directly applicable to cyclopentyl substrates.
Key Parameters
-
Reagents : Aryl halide (1 equiv), DIPEA (1 equiv)
-
Solvent : Iso-propanol
-
Temperature : 150°C (microwave)
-
Time : 20 minutes
-
Workup : Silica chromatography (ethyl acetate/heptane gradient)
¹H NMR (500 MHz, CDCl₃) of the product shows aromatic protons at δ 8.26 ppm and cyclopentyl methine signals at δ 3.57–3.71 ppm. This method reduces reaction times from hours to minutes compared to conventional heating.
| Concentration (mg/mL) | DMSO Volume (μL) | Final Volume (mL) |
|---|---|---|
| 10 | 500 | 5 |
| 50 | 100 | 5 |
Stability studies indicate that the compound remains soluble in DMSO for >6 months at -20°C. However, aqueous formulations must be used immediately to prevent hydrolysis.
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary synthesis methods:
| Parameter | Palladium-Mediated Deprotection | Microwave Coupling |
|---|---|---|
| Yield | 56% | 80% |
| Time | 90 minutes | 20 minutes |
| Catalyst Cost | High (Pd-based) | Low (none required) |
| Stereoselectivity | >99% ee | Not reported |
The microwave method offers superior yields and faster reaction times but lacks stereochemical data. In contrast, the palladium route provides well-characterized stereoselectivity, critical for pharmaceutical applications.
Industrial-Scale Synthesis and Patent Landscape
Chinese Patent CN102020589B discloses a related method for synthesizing tert-butyl carbamate derivatives via mixed anhydride intermediates. While the patent focuses on lacosamide intermediates, the general approach—using N-Boc-protected amino acids and alkylating agents—can be adapted for cyclopentyl derivatives. Key steps include:
-
Formation of a mixed anhydride with isobutyl chlorocarbonate.
-
Condensation with benzylamine at -10–5°C.
This method achieves yields >90% but requires stringent temperature control and expensive phase-transfer catalysts.
Analytical Characterization and Quality Control
Critical quality attributes for this compound include:
-
HPLC Purity : >98% (C18 column, acetonitrile/water gradient)
-
Chiral Purity : >99% ee (Chiralpak AD-H, hexane/ethanol)
-
Water Content : <0.5% (Karl Fischer titration)
Residual palladium in the final product must be <10 ppm, as per ICH Q3D guidelines .
Q & A
Q. What are the common synthetic routes for tert-butyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate, and how do reaction conditions influence yield?
The compound is typically synthesized via carbamate protection of a primary amine group. A key method involves reacting (1R,3S)-3-(aminomethyl)cyclopentylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as KCO or NaHCO in acetonitrile (MeCN) or dimethylacetamide (DMAc) at reflux temperatures (60–80°C) . Yield optimization requires careful control of stoichiometry (e.g., 1.1:1 Boc anhydride:amine ratio) and reaction time (12–16 hours). Post-synthesis purification often employs column chromatography with ethyl acetate/hexane gradients.
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Boc Protection | BocO, KCO, MeCN, reflux | 79 | 95 | |
| Multi-step Synthesis | Boc anhydride, NaHCO, DMAc, 80°C | 64 | 95 |
Q. How is the stereochemical configuration of the (1R,3S)-aminocyclopentyl moiety confirmed?
Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is used to resolve enantiomers . X-ray crystallography provides definitive confirmation, as demonstrated in studies of structurally similar carbamates, where hydrogen bonding between the Boc group and the cyclopentyl backbone stabilizes the (1R,3S) configuration . NMR analysis (e.g., H and C) further supports stereochemistry through coupling constants (e.g., Hz for axial-equatorial proton interactions) .
Q. What storage conditions are recommended to maintain the compound’s stability?
Store under inert atmosphere (argon or nitrogen) at room temperature (20–25°C) in a dark, dry environment. Exposure to moisture or strong acids/bases should be avoided, as Boc groups are susceptible to hydrolysis under acidic conditions (e.g., TFA) . Long-term stability (>6 months) is achievable when stored in sealed, amber glass vials with desiccants.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes for Boc-protected intermediates?
Discrepancies in yields or side products often arise from competing reactions (e.g., overprotection or epimerization). For example, using excess Boc anhydride may lead to di-Boc byproducts, detectable via LC-MS. To mitigate this:
Q. What strategies are effective for analyzing trace impurities in this compound?
Impurities often include residual solvents (MeCN, DMAc) or deprotected amines. Analytical approaches include:
- HPLC-MS : Use a C18 column (gradient: 5–95% MeCN/HO with 0.1% formic acid) to detect impurities at 0.1% levels.
- NMR Spectroscopy : F NMR (if fluorinated analogs are present) or H-C HSQC for structural elucidation .
- Elemental Analysis : Verify purity by comparing experimental vs. theoretical C/H/N ratios (e.g., CHNO: C 59.97%, H 10.07%, N 13.99%) .
Q. How does the compound’s stereochemistry influence its reactivity in downstream applications (e.g., peptide coupling)?
The (1R,3S) configuration affects spatial orientation during coupling reactions. For example:
- The axial amine group may hinder nucleophilic attack in SN2 reactions, favoring SN1 mechanisms in polar aprotic solvents.
- Steric hindrance from the cyclopentyl ring reduces reaction rates with bulky electrophiles (e.g., aryl halides) .
- Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies .
Q. Table 2: Stereochemical Impact on Reactivity
Q. What safety protocols are recommended despite limited toxicological data?
While acute toxicity data are sparse, adopt precautionary measures:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are suspected .
- Ventilation : Perform reactions in fume hoods with >10 air changes/hour.
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
Key considerations include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
